REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[C:4]([F:13])[CH:3]=1.[Cu][C:15]#[N:16].[Cu](C#N)C#N>CC(N(C)C)=O>[F:10][C:9]([F:12])([F:11])[O:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[CH:3][C:4]=1[F:13]
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Name
|
|
Quantity
|
49 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OC(F)(F)F)F
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Name
|
copper(I)cyanide
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
continued at 150° C. overnight
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the mixture was filtered through Celite/Cellulose
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The filtrate was added to ice water
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Type
|
FILTRATION
|
Details
|
filtered again through Celite/Cellulose
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a brown oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled at 7 mbar and 60° C.
|
Type
|
CUSTOM
|
Details
|
to yield two product fractions with 23.5 g and 12 g (content 80%)
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=C(C=C(C#N)C=C1)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |